Dynorphin (1-11)

Kappa opioid receptor Radioligand binding Selectivity profiling

Dynorphin (1-11) (CAS 79985-34-5) is an endogenous opioid peptide fragment derived from the precursor protein prodynorphin, specifically produced through C-terminal proteolytic processing of dynorphin A (1-17). It belongs to the dynorphin family of neuropeptides and functions predominantly as a ligand at the kappa-opioid receptor (KOR).

Molecular Formula C63H103N21O13
Molecular Weight 1362.6 g/mol
CAS No. 79985-34-5
Cat. No. B10822686
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDynorphin (1-11)
CAS79985-34-5
Molecular FormulaC63H103N21O13
Molecular Weight1362.6 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)C(CC3=CC=C(C=C3)O)N
InChIInChI=1S/C63H103N21O13/c1-5-37(4)51(58(94)80-44(20-13-29-74-63(70)71)59(95)84-30-14-21-48(84)57(93)81-45(60(96)97)17-9-10-26-64)83-54(90)43(19-12-28-73-62(68)69)78-53(89)42(18-11-27-72-61(66)67)79-55(91)46(31-36(2)3)82-56(92)47(33-38-15-7-6-8-16-38)77-50(87)35-75-49(86)34-76-52(88)41(65)32-39-22-24-40(85)25-23-39/h6-8,15-16,22-25,36-37,41-48,51,85H,5,9-14,17-21,26-35,64-65H2,1-4H3,(H,75,86)(H,76,88)(H,77,87)(H,78,89)(H,79,91)(H,80,94)(H,81,93)(H,82,92)(H,83,90)(H,96,97)(H4,66,67,72)(H4,68,69,73)(H4,70,71,74)/t37-,41-,42-,43-,44-,45-,46-,47-,48-,51-/m0/s1
InChIKeyWZHQALIQGVYQGG-QFIUEGLPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dynorphin (1-11) (CAS 79985-34-5): Kappa-Opioid Receptor Ligand Identity and Core Pharmacological Profile


Dynorphin (1-11) (CAS 79985-34-5) is an endogenous opioid peptide fragment derived from the precursor protein prodynorphin, specifically produced through C-terminal proteolytic processing of dynorphin A (1-17) [1]. It belongs to the dynorphin family of neuropeptides and functions predominantly as a ligand at the kappa-opioid receptor (KOR) [2]. As a fragment that retains the critical N-terminal 'message' sequence (Tyr-Gly-Gly-Phe) and a portion of the C-terminal 'address' domain, Dynorphin (1-11) occupies a distinct pharmacological niche that bridges short-chain fragments and the full-length parent peptide [3].

Why Generic Kappa Opioid Agonist Substitution is Inadequate: The Case for Dynorphin (1-11) Specificity in Research Procurement


Dynorphin-derived peptides exhibit striking length-dependent and sequence-dependent divergence in receptor selectivity, functional signaling, in vivo pharmacology, and neurotoxicity profiles, rendering simple substitution among dynorphin fragments or between peptide and non-peptide KOR agonists scientifically invalid [1]. The full-length Dynorphin A (1-17) exhibits significant off-target mu and delta receptor activity and pronounced NMDA receptor-mediated neurotoxicity, while the short fragment Dynorphin A (1-8) loses kappa selectivity entirely, preferring delta receptors [2]. Non-peptide KOR agonists such as U-50488 and U-69,593 differ fundamentally in their binding mode, signaling bias, and brain penetrance compared to peptide ligands [3]. Consequently, experimental outcomes—particularly in pain models, spinal cord injury studies, and KOR signaling investigations—are exquisitely sensitive to the specific dynorphin fragment selected.

Dynorphin (1-11) Quantitative Differentiation Guide: Evidence for Scientific Selection Over Closest Analogs


KOR Binding Affinity and Selectivity: Dyn A(1-11)-NH2 versus Dynorphin A (1-13) and Dynorphin A (1-8)

The native Dynorphin (1-11) fragment is typically studied as the C-terminal amide (Dyn A(1-11)-NH2) to enhance stability. In a standardized central κ opioid receptor binding assay using guinea pig cerebellar membranes, Dyn A(1-11)-NH2 (1) displayed an IC50 of 0.58 nM at the KOR, with selectivity ratios (IC50) of κ vs. μ = 350 and κ vs. δ = 1300 [1]. In comparison, the longer fragment Dynorphin A (1-13) exhibited substantially reduced KOR selectivity; in a direct comparison study, Dyn A (1-13) showed a Ki of 0.11 nM at KOR but with Ki values of 0.5 nM at μ and 4.4 nM at δ, yielding κ/μ selectivity of only approximately 4.5-fold and κ/δ selectivity of approximately 40-fold—far lower than the (1-11) fragment [2]. The shorter fragment Dynorphin A (1-8) was completely non-selective, with Ki values of 40 nM (κ), 18 nM (μ), and 4.6 nM (δ), actually preferring δ receptors over κ [3].

Kappa opioid receptor Radioligand binding Selectivity profiling

Functional KOR Agonist Efficacy: Dynorphin (1-11)-Based Ligands versus Dynorphin A (1-13)-NH2

In functional assays measuring inhibition of forskolin-stimulated adenylyl cyclase (AC) activity in CHO cells stably expressing the rat KOR, [D-Pro10]dynorphin A-(1-11)—a stabilized analog of the (1-11) fragment—exhibited an IC50 of 0.12 nM with 87.9% maximal AC inhibition (relative to dynorphin A-(1-13)NH2 = 100%) [1]. This demonstrates that the (1-11)-length scaffold retains high potency while functioning as a near-full agonist. In contrast, while dynorphin A-(1-13)NH2 achieved 100% maximal inhibition at a comparable IC50 of 0.19 nM, this full-length fragment carries significantly lower receptor selectivity (see Evidence Item 1), making the (1-11) scaffold advantageous when selective KOR activation is needed without off-target opioid receptor recruitment [1]. The rank order of binding affinity (Ki) further supports the (1-11) scaffold: [D-Pro10]dynorphin A-(1-11) Ki = 0.13 nM > dynorphin A-(1-13)NH2 Ki = 0.34 nM [1].

Adenylyl cyclase inhibition Functional agonism Efficacy comparison

Absence of Intrinsic Neurotoxicity: Dynorphin (1-11) versus Dynorphin A (1-17) and (1-13) in Spinal Cord Neurons

In a head-to-head structure–activity toxicity study using primary mouse spinal cord neurons co-expressing KOR and NMDA receptors, Dynorphin A (1-11) demonstrated a complete absence of neurotoxicity—even after 96 hours of continuous exposure—while Dynorphin A (1-17), Dynorphin A (1-13), and carboxyl-terminal fragments (3-13, 6-17, 13-17) all caused significant, concentration-dependent neuronal losses [1]. Specifically, at an equimolar concentration of 100 μM, the rank order of toxicity was: Dyn A (1-17) (most toxic) > Dyn A (1-13) ≈ Dyn A (2-13) ≈ Dyn A (13-17) > Dyn A (1-5) = Dyn A (1-11) (no significant toxicity) [1]. The NMDA receptor antagonist MK-801 (dizocilpine, 10 μM) significantly attenuated the neurotoxic effects of toxic fragments, indicating that toxicity is mediated through the NMDA receptor and resides in the carboxyl-terminal domain of dynorphin A, which is absent in the (1-11) fragment [1].

Neurotoxicity Spinal cord injury NMDA receptor Neuronal survival

In Vivo Analgesic Selectivity: Dynorphin (1-11)-Based Ligands Exhibit Visceral-Selective Analgesia Distinct from Mu Agonists

In murine in vivo studies, intracerebroventricular (i.c.v.) administration of [D-Pro10]-dynorphin (1-11) (DPDYN) produced dose-related analgesic effects selectively in the acetic acid-induced writhing test (a model of chemical/visceral pain) while showing no activity in the tail-flick test (a model of thermal/cutaneous pain) [1]. This pattern is distinct from the prototypical mu agonist morphine, which is active in both assays. Critically, morphine-tolerant mice showed no cross-tolerance to DPDYN's analgesic effect in the writhing test, confirming a pharmacologically distinct mechanism [1]. Furthermore, in gastrointestinal transit studies, DPDYN (like the non-peptide KOR agonist U-50,488H) produced less than 25% maximal inhibition of intestinal transit, in stark contrast to morphine which achieved 100% inhibition—demonstrating that KOR-selective (1-11)-based ligands spare gastrointestinal motility, a major advantage over mu agonists [1].

Visceral pain Kappa-mediated analgesia Gastrointestinal transit Cross-tolerance

Endogenous Processing Relevance: Dynorphin (1-11) as a Naturally Occurring Fragment Validated by Mass Spectrometry

Proteomic analysis using mass spectrometry has definitively identified Dynorphin (1-11) as a bona fide endogenous cleavage product generated by proprotein convertase 1 (PC1) and PC2 from both big dynorphin (BDyn) and dynorphin A (Dyn A) precursors in mouse spinal cord tissue [1]. This establishes Dynorphin (1-11) as a naturally occurring, physiologically relevant peptide fragment rather than a purely synthetic construct. In contrast, Dynorphin A (1-13) is also generated endogenously, but Dynorphin A (1-8)—often used as a supposedly 'kappa-selective' research tool—is primarily a product of further degradation by sulfhydryl-activated carboxypeptidase and peptidyl dipeptidase [2], and its pharmacological profile is heavily confounded by rapid metabolism to [Leu5]enkephalin (a delta/mu-preferring peptide) [3].

Prodynorphin processing Proprotein convertase Endogenous peptide Mass spectrometry

Scaffold Versatility: Dynorphin (1-11) as a Molecular Template Yielding Both Potent Agonists and Selective Antagonists

The Dynorphin (1-11) scaffold has proven uniquely amenable to rational chemical modification for generating both potent KOR agonists and highly selective antagonists—a versatility not demonstrated with other dynorphin fragment lengths. The native Dyn A(1-11)-NH2 scaffold (KOR IC50 = 0.58 nM) [1] has been successfully engineered into high-affinity KOR-selective agonists (e.g., [Pro3]Dyn A(1-11)-NH2 with Ki(κ) = 2.4 nM and >2000-fold selectivity [2]) and into potent, selective KOR antagonists (e.g., zyklophin, a cyclic Dyn A(1-11) analog with Ki(κ) = 30 nM and 194-fold selectivity over mu receptors [3]). This functional plasticity is directly attributable to the (1-11) fragment's retention of the full 'message' domain and sufficient 'address' domain residues (Arg6-Arg7-Ile8-Arg9-Pro10-Lys11) to enable electrostatic interactions with the KOR second extracellular loop, as demonstrated by systematic truncation studies [2]. Shorter fragments (e.g., (1-8), (1-7)) lose this address-domain recognition and cannot be similarly engineered for KOR selectivity.

Structure-activity relationship Antagonist development KOR molecular probe Peptide engineering

Dynorphin (1-11): Priority Research and Industrial Application Scenarios Based on Quantitative Differentiation Evidence


Selective KOR Pharmacological Profiling in Receptor Binding and Signaling Assays

Dynorphin (1-11) is the fragment of choice for laboratories conducting in vitro KOR binding, selectivity, and functional signaling assays where mu and delta receptor cross-reactivity must be minimized. Its κ/μ selectivity ratio of approximately 350 and κ/δ ratio of approximately 1300 exceed those of longer fragments (1-13, ~4.5-fold and ~40-fold, respectively) and fundamentally outperform the non-selective, δ-preferring fragment (1-8) . This enables cleaner interpretation of KOR-specific pharmacology in GTPγS binding, cAMP inhibition, β-arrestin recruitment, and radioligand displacement assays.

Spinal Cord Injury and Neurodegeneration Research Requiring KOR Activation Without Confounding Neurotoxicity

For spinal cord injury (SCI) and neurodegeneration studies where dynorphin levels are pathologically elevated, Dynorphin (1-11) is the only fragment that permits investigation of KOR-mediated signaling without the confounding variable of NMDA receptor-mediated neurotoxicity that is intrinsic to Dynorphin A (1-17) and (1-13) . This binary safety distinction—documented by complete absence of neuronal loss over 96 hours of continuous exposure at 100 μM—makes Dynorphin (1-11) essential for dissecting KOR-specific contributions to secondary injury cascades, neuroinflammation, and potential neuroprotective interventions.

Visceral Pain Models and KOR-Mediated Analgesia Studies Without Gastrointestinal Side Effects

In preclinical pain research, Dynorphin (1-11)-based ligands provide a validated tool for studying KOR-mediated visceral analgesia (acetic acid writhing model) without the gastrointestinal transit inhibition (≤25% maximal effect vs. 100% for morphine) and thermal antinociception that confound mu opioid agonists . The demonstrated absence of cross-tolerance with morphine further supports its utility in studies of opioid tolerance, opioid-sparing analgesia strategies, and KOR-targeted pain therapeutic development.

Medicinal Chemistry Starting Point for KOR Agonist and Antagonist Design

The Dynorphin (1-11) scaffold is the preferred molecular template for structure–activity relationship (SAR) programs aimed at developing novel KOR ligands, as it uniquely supports both agonist and antagonist pharmacology through rational modification. Validated agonist derivatives achieve >2000-fold KOR selectivity (e.g., [Pro3]Dyn A(1-11)-NH2), while cyclized variants yield potent, selective KOR antagonists (e.g., zyklophin) . This functional plasticity is directly attributable to the (1-11) fragment's retention of critical address-domain residues (Arg6–Lys11) that enable electrostatic KOR recognition—a feature absent in shorter fragments—making it the scaffold of choice for KOR-focused peptide and peptidomimetic drug discovery campaigns.

Quote Request

Request a Quote for Dynorphin (1-11)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.